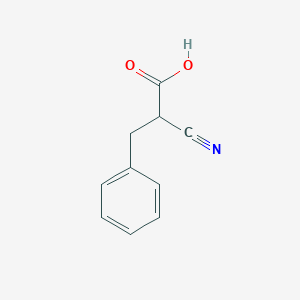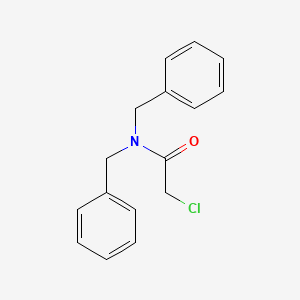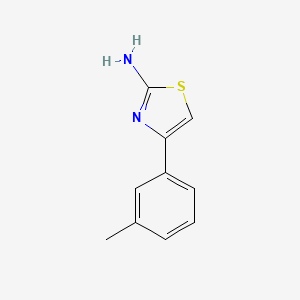
3,5-Dichloro-2'-thiomorpholinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
DTMBP possesses unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Chemical Reactions Analysis
The unique photochemical properties of DTMBP enable the formation of a biradicaloid triplet state. This leads to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Physical And Chemical Properties Analysis
DTMBP is an organic compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol . It has unique photochemical properties that enable the formation of a biradicaloid triplet state.科学的研究の応用
Transformation and Photostability in Water
The transformation of benzophenone derivatives in chlorinated water has been a subject of study. For example, 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, a derivative of benzophenone, is formed in chlorinated water and shows different photostability compared to its parent compounds (Zhuang et al., 2013).
Toxicity and Endocrine Effects
Research has explored the cytotoxic effects of benzophenone derivatives, including their impact on intracellular zinc levels and vulnerability to oxidative stress (Utsunomiya et al., 2019). This line of inquiry is essential for understanding the broader implications of benzophenone exposure.
Antitumor Activity
Some benzophenone derivatives, specifically morpholino and thiomorpholino benzophenones, have shown potential as antitumor agents. These compounds exhibited potent cytotoxic activity against specific cancer cells and significant antitumor activity in vivo (Kumazawa et al., 1997).
Photochemical Properties
Benzophenone photophores, including derivatives, have notable photochemical properties and applications. They are used in biological chemistry, bioorganic chemistry, and material science for covalent attachment processes enabled by light-directed activation (Dormán et al., 2016).
Transformation in Disinfection Processes
The transformation of benzophenone compounds during chlorination disinfection processes and the resultant increase in acute toxicity have been studied. This research is vital for understanding the environmental impact and risks associated with these compounds (Liu et al., 2016).
Interaction with Other Substances
Studies have investigated interactions of benzophenone derivatives with other substances, such as the effect of rosmarinic acid on changes induced by benzophenone-3 in human skin fibroblasts (Galicka & Sutkowska-Skolimowska, 2021).
Preconcentration of Elements
Research has been conducted on the use of modified benzophenone for the preconcentration of elements like thorium, demonstrating the utility of benzophenone derivatives in analytical chemistry (Preetha et al., 2002).
Metabolic Pathways
The metabolism of benzophenone-3 by rat and human liver microsomes and its effects on endocrine-disrupting activity have been explored, contributing to the understanding of its biological processing and potential health impacts (Watanabe et al., 2015).
Derivative Synthesis and Luminescence
The synthesis of novel benzophenone derivatives and their luminescence properties have also been a topic of research, highlighting the chemical versatility and potential applications of these compounds (Kinghat et al., 2008).
特性
IUPAC Name |
(3,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNLHUYZKPFNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643842 |
Source


|
| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-38-2 |
Source


|
| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

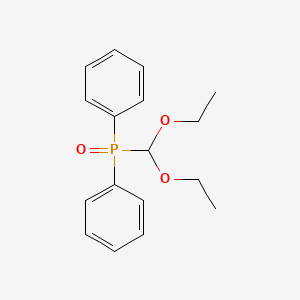


![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)
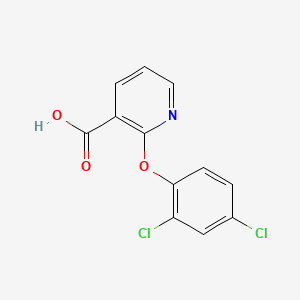
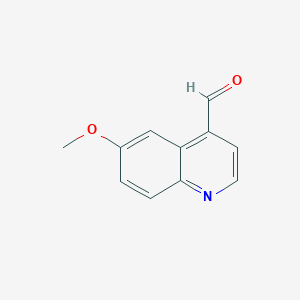
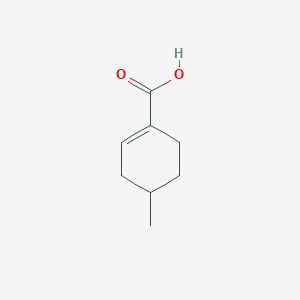

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)
